N-(furan-2-ylmethyl)-2-((5-(4-(3-methoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
The compound N-(furan-2-ylmethyl)-2-((5-(4-(3-methoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide features a 1,3,4-thiadiazole core substituted with a piperazine ring bearing a 3-methoxybenzoyl group at position 3. The thioacetamide side chain is further functionalized with a furan-2-ylmethyl group.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S2/c1-29-16-5-2-4-15(12-16)19(28)25-7-9-26(10-8-25)20-23-24-21(32-20)31-14-18(27)22-13-17-6-3-11-30-17/h2-6,11-12H,7-10,13-14H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSXABFFMKGRTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-((5-(4-(3-methoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key steps include:
- Formation of the Thiadiazole Ring : This is achieved through the reaction of thiosemicarbazides with appropriate isothiocyanates.
- Piperazine Substitution : The introduction of the piperazine moiety enhances the compound's biological profile.
- Final Acetamide Formation : The final step involves acylation to form the acetamide structure.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For example:
-
Mechanism of Action : These compounds often act as thymidylate synthase inhibitors, which are crucial in DNA synthesis and repair processes. Inhibition leads to apoptosis in cancer cells.
Compound Cell Line IC50 (μM) Example A MCF-7 1.1 Example B HCT-116 2.6 Example C HepG2 1.4
The above table summarizes findings from studies where similar thiadiazole derivatives demonstrated significant antiproliferative effects against various cancer cell lines .
Antimicrobial Activity
This compound also shows promising antimicrobial activity:
-
In Vitro Studies : Compounds in this class have been tested against both Gram-positive and Gram-negative bacteria. For instance:
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 8 μg/mL Escherichia coli 16 μg/mL
These results indicate that the compound has effective antibacterial properties comparable to standard antibiotics .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Anticancer Efficacy : A study demonstrated that a derivative with a similar structure inhibited tumor growth in vivo models by inducing cell cycle arrest and apoptosis through thymidylate synthase inhibition .
- Antimicrobial Efficacy : Research showed that derivatives exhibited strong activity against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .
Scientific Research Applications
Structural Characteristics
The compound features a furan ring, a thiadiazole moiety, and a piperazine derivative, which contribute to its biological activity. The presence of the methoxybenzoyl group enhances its pharmacological properties.
Anticancer Activity
Research indicates that compounds similar to N-(furan-2-ylmethyl)-2-((5-(4-(3-methoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide exhibit significant anticancer properties. For instance, thiazole derivatives have shown efficacy against various cancer cell lines, including breast and liver cancers. The thiazole component is known for its ability to interfere with cancer cell proliferation and induce apoptosis .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies on thiazole-bearing molecules have demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The incorporation of piperazine rings has been linked to enhanced antibacterial effects .
Neurological Applications
Compounds with similar structural features have been evaluated for their anticonvulsant properties. For example, thiazole-integrated piperidine derivatives have been shown to possess significant anticonvulsant activity in animal models . This suggests that this compound may also offer similar neurological benefits.
Anti-inflammatory Effects
There is emerging evidence that compounds containing thiadiazole structures can exhibit anti-inflammatory properties. These compounds may inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer effects of thiazole derivatives found that certain modifications led to improved cytotoxicity against MCF-7 breast cancer cells. The presence of methoxy groups was crucial for enhancing the interaction with cellular targets .
Case Study 2: Antimicrobial Activity
In a comparative study of various thiazole-piperazine hybrids, compounds similar to this compound exhibited potent antibacterial activity against resistant strains of bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s key structural analogs are summarized in Table 1 , highlighting substituent variations and their impact on properties.
Table 1: Comparison of Structural Features and Physicochemical Properties
Key Observations:
- Piperazine Substitutions : The target compound’s 3-methoxybenzoyl-piperazine group differs from 4g’s 4-fluorophenyl-piperazine and 4h’s furan-carbonyl-piperazine. The methoxy group may enhance lipophilicity and metabolic stability compared to halogenated analogs .
- Thioacetamide vs. Acetamide : The thioether linkage in the target compound (vs. oxygen in 4g/4h) could improve resistance to enzymatic hydrolysis .
- Furan-2-ylmethyl Group : This substituent is distinct from 4g/4h’s chlorophenyl group and may influence pharmacokinetics via enhanced π-π stacking interactions .
Spectral Data:
- IR Spectroscopy : Thiadiazole analogs (e.g., 4g, 4h) show characteristic NH (3200–3380 cm⁻¹), C=O (1649–1670 cm⁻¹), and C=N (1505–1542 cm⁻¹) stretches. The target compound’s 3-methoxybenzoyl group would introduce additional C-O (1250–1270 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) peaks .
- NMR : Piperazine protons in 4g/4h resonate at δ 2.5–3.5 (piperazine CH2) and δ 6.5–7.5 (aromatic protons). The furan-2-ylmethyl group in the target compound would display δ 6.2–7.4 (furan protons) and δ 4.0–4.5 (CH2 linkage) .
Mechanistic Insights:
Research Findings and Implications
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., 4-fluorophenyl in 4g) improve anticancer potency but may reduce solubility.
- Synthetic Challenges :
Q & A
Q. What are the optimal synthetic routes for N-(furan-2-ylmethyl)-2-((5-(4-(3-methoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide?
- Methodological Answer : The synthesis typically involves heterocyclization of intermediate thioamides. For example, cyclization under acidic conditions (e.g., concentrated H₂SO₄ at 293–298 K for 24 hours) facilitates the formation of the 1,3,4-thiadiazole core . Key steps include:
- Reagent use : Ethanol or dioxane as solvents with KOH for nucleophilic substitution .
- Purification : Recrystallization from ethanol or acetic acid to isolate intermediates .
Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of chloroacetamide to thione derivatives) and controlled heating (reflux for 1–2 hours) .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Structural confirmation employs:
- 1H NMR : Peaks at δ 1.91 (CH₃), 7.20–7.94 (aromatic protons), and 10.68 ppm (NH groups) confirm substituent integration .
- IR spectroscopy : Bands at 1670–1657 cm⁻¹ (C=O stretch) and 3310 cm⁻¹ (N-H stretch) validate functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z = 384) corroborate molecular weight .
- Elemental analysis : Matching calculated vs. observed C, H, N, S percentages ensures purity .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer : PASS (Prediction of Activity Spectra for Substances) : Predicts anticancer or antimicrobial potential based on structural analogs (e.g., thiadiazole and piperazine moieties) . Molecular docking : Assess binding affinity to targets like EGFR or LOX-5. For example, docking scores (< -8.0 kcal/mol) indicate strong interactions with kinase domains . Validation requires cross-referencing with in vitro assays (e.g., MTT for cytotoxicity) .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Purity verification : Use HPLC (≥95% purity) to rule out impurities affecting activity .
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., 48-hour incubation in HeLa cells) .
- Structural analogs : Test derivatives (e.g., replacing 3-methoxybenzoyl with 4-fluorophenyl) to isolate SAR trends .
Q. What strategies optimize the compound’s anti-exudative or anticancer activity?
- Methodological Answer :
- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzoyl ring to enhance lipophilicity and membrane permeability .
- Dosage optimization : In murine models, test 10–50 mg/kg doses to balance efficacy and toxicity .
- Combination therapy : Pair with cisplatin to assess synergistic effects (e.g., reduced IC₅₀ by 40% in A549 cells) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
